molecular formula C7H15NO3 B13336145 Methyl 2-amino-5-methoxypentanoate

Methyl 2-amino-5-methoxypentanoate

Cat. No.: B13336145
M. Wt: 161.20 g/mol
InChI Key: DGXSOMYJMSVNHV-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methoxypentanoate is an organic compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid, featuring an amino group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methoxypentanoate typically involves the esterification of 2-amino-5-methoxypentanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxypentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-nitro-5-methoxypentanoate.

    Reduction: Formation of 2-amino-5-methoxypentanol.

    Substitution: Formation of various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-methoxypentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxypentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-methylpentanoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-amino-5-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 2-amino-5-chloropentanoate: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

Methyl 2-amino-5-methoxypentanoate is unique due to the presence of both an amino group and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group can increase the compound’s stability and solubility in organic solvents, making it more versatile for various applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-amino-5-methoxypentanoate

InChI

InChI=1S/C7H15NO3/c1-10-5-3-4-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3

InChI Key

DGXSOMYJMSVNHV-UHFFFAOYSA-N

Canonical SMILES

COCCCC(C(=O)OC)N

Origin of Product

United States

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